Ethyl 3-methyl-7-propoxyocta-2,4-dienoate
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Overview
Description
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate is an organic compound belonging to the ester family Esters are known for their distinctive fragrances and are widely used in the flavor and fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-7-propoxyocta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using distillation or chromatography techniques to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its unique scent profile.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-7-propoxyocta-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-methyl-7-propoxyocta-2,4-dienoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.
Methyl salicylate: Known for its wintergreen scent, used in topical analgesics.
Ethyl butyrate: Has a pineapple-like odor, used in flavorings and fragrances.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
88357-46-4 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 3-methyl-7-propoxyocta-2,4-dienoate |
InChI |
InChI=1S/C14H24O3/c1-5-10-17-13(4)9-7-8-12(3)11-14(15)16-6-2/h7-8,11,13H,5-6,9-10H2,1-4H3 |
InChI Key |
HYKQWQUAKKYBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)CC=CC(=CC(=O)OCC)C |
Origin of Product |
United States |
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